molecular formula C22H24N4O2S B2730626 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 851129-40-3

2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2730626
CAS No.: 851129-40-3
M. Wt: 408.52
InChI Key: NQDPYYFSTTVVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one features a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at the 5-position and a sulfanyl-linked acetyl-piperazine moiety. The phenylpiperazine group is a common pharmacophore in CNS-targeting molecules, suggesting possible neuropharmacological applications .

Properties

IUPAC Name

2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-16-8-9-18(14-17(16)2)21-23-24-22(28-21)29-15-20(27)26-12-10-25(11-13-26)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDPYYFSTTVVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization with an oxidizing agent.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the oxadiazole derivative with thiols under suitable conditions.

    Attachment of the Piperazine Ring: The final step involves the reaction of the intermediate compound with 4-phenylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the piperazine ring, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound is of interest for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders or cancer.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving oxidative stress and enzyme inhibition.

    Industrial Applications: The compound may find use in the development of new materials with specific chemical or physical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and piperazine ring are known to interact with various biological targets, potentially leading to inhibition or modulation of enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring’s 5-position substituent significantly impacts physicochemical properties. Key analogs include:

Compound ID 5-Position Substituent Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Availability (mg)
Target Compound 3,4-dimethylphenyl 4-phenylpiperazin-1-yl C₂₃H₂₅N₄O₂S (estimated) ~408.5 (estimated) N/A
C292-0191 3,4-dimethoxyphenyl 4-phenylpiperazin-1-yl C₂₂H₂₄N₄O₄S 440.52 1
C292-0174 4-ethoxyphenyl 4-phenylpiperazin-1-yl C₂₂H₂₄N₄O₃S 424.52 11
ECHEMI-5 furan-2-yl 4-methylpiperidin-1-yl C₁₅H₁₇N₃O₃S 327.38 N/A
ECHEMI-6 2,3-dihydrobenzodioxin 4-methylpiperidin-1-yl C₁₉H₂₁N₃O₄S 395.45 N/A

Key Observations :

  • Lipophilicity : The target compound’s 3,4-dimethylphenyl group increases hydrophobicity compared to C292-0191 (3,4-dimethoxyphenyl) and C292-0174 (4-ethoxyphenyl). This may enhance membrane permeability but reduce solubility .
  • Molecular Weight : The target compound’s estimated molecular weight (~408.5 g/mol) is lower than C292-0191 (440.52 g/mol) due to the absence of oxygen atoms in the substituent.
  • Synthetic Accessibility : C292-0174’s higher availability (11 mg vs. 1 mg for C292-0191) suggests easier synthesis or stability under storage conditions .

Piperazine/Piperidine Modifications

The piperazine/piperidine moiety influences pharmacokinetics:

  • 4-Phenylpiperazine (Target, C292-0191, C292-0174): Enhances binding to serotonin or dopamine receptors, common in antipsychotic agents.

Functional Group Impact on Bioactivity

While direct bioactivity data for the target compound is unavailable, analogs with oxadiazole-piperazine scaffolds are explored for:

  • Antimicrobial Activity : Oxadiazole derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced efficacy .

Biological Activity

The compound 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a novel oxadiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4OSC_{16}H_{20}N_4OS, with a molecular weight of approximately 320.42 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have been shown to induce apoptosis in various cancer cell lines. In particular, research has demonstrated that derivatives similar to our compound can effectively inhibit the proliferation of human leukemia and breast cancer cells.

Case Study:
In a study evaluating several oxadiazole derivatives, one compound demonstrated an IC50 value of 0.65 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin . The mechanism of action was linked to the upregulation of apoptotic markers such as p53 and caspase-3 cleavage .

Antimicrobial Activity

Oxadiazole derivatives have also been explored for their antimicrobial potential. The presence of the sulfanyl group in our compound may enhance its interaction with microbial enzymes.

Research Findings:
A comparative study found that certain 1,3,4-oxadiazoles exhibited antimicrobial activity greater than that of ciprofloxacin against various bacterial strains . This suggests that our compound may possess similar or enhanced antimicrobial properties due to its unique structure.

The biological activity of 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can be attributed to several mechanisms:

  • Apoptosis Induction: Similar compounds have been shown to activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Enzyme Inhibition: The sulfanyl group may interact with specific enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Modulation: Compounds with piperazine moieties often act as ligands for neurotransmitter receptors, potentially influencing cellular signaling pathways.

Data Summary

Biological ActivityIC50 (µM)Reference
MCF-7 (Breast Cancer)0.65
Antimicrobial (various strains)> 10 (varies by strain)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.